Pentetate calcium trisodium is derived from pentetic acid, a polyaminopolycarboxylic acid synthesized in 1954. It belongs to a class of compounds known as chelators, which are capable of binding metal ions through multiple coordination sites. The compound is administered as an injectable solution and was approved by the United States Food and Drug Administration in 2004 for medical use .
The synthesis of pentetate calcium trisodium involves several key steps:
The molecular structure of pentetate calcium trisodium features a central calcium ion coordinated by five carboxylate groups from the diethylenetriaminepentaacetate backbone. This configuration allows for multiple binding sites that enhance its chelation properties. The structural formula can be represented as follows:
Pentetate calcium trisodium primarily acts through chelation reactions where it binds to metal ions in the body. Key reactions include:
The mechanism of action of pentetate calcium trisodium involves several steps:
Studies have shown that Ca-DTPA is most effective when administered within 24 hours of exposure to radioactive materials, significantly enhancing the elimination rates of contaminants like plutonium from the body .
Pentetate calcium trisodium possesses distinct physical and chemical properties:
The compound shows stability under physiological conditions but may lead to depletion of essential trace metals like zinc when administered over extended periods .
Pentetate calcium trisodium has several significant applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3